molecular formula C15H19NO3 B1411751 {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108552-40-3

{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid

Cat. No.: B1411751
CAS No.: 2108552-40-3
M. Wt: 261.32 g/mol
InChI Key: VSHVPFDRVATBLE-UHFFFAOYSA-N
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Description

{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid (CAS: 2108442-33-5) is an indole derivative with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Structurally, it features a 3-methylbutyl group substituted at the 1-position of the indole ring and an oxyacetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry due to the versatility of indole scaffolds in drug discovery, particularly in modulating enzyme activity or receptor binding .

Properties

IUPAC Name

2-[1-(3-methylbutyl)indol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)6-8-16-9-7-12-13(16)4-3-5-14(12)19-10-15(17)18/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHVPFDRVATBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with 3-Methylbutyl Group: The indole core is then alkylated with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of Acetic Acid Moiety: The final step involves the esterification of the indole derivative with chloroacetic acid in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced indole derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development. This compound may be explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid 2108442-33-5 C₁₅H₁₉NO₃ 261.32 3-Methylbutyl (1-position), oxyacetic acid (4-position)
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ 189.21 Methyl (6-position), acetic acid (3-position)
2-(3-Methyl-1H-indol-1-yl)acetic acid 57710-28-8 C₁₁H₁₁NO₂ 189.21 Methyl (3-position), acetic acid (1-position)
AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID 1000058-38-7 C₁₁H₁₂N₂O₂ 204.23 Amino and methyl (3-position), acetic acid (1-position)
Methyl [(1-acetyl-2,3-dihydro-1H-indol-4-yl)oxy]acetate 737816-56-7 C₁₄H₁₅NO₅ 277.27 Acetyl (1-position), dihydroindole, methyl ester (oxyacetic acid)

Key Findings

Substitution Position and Functional Groups The target compound’s 3-methylbutyl group at the indole 1-position distinguishes it from simpler methyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) . The oxyacetic acid group at the 4-position contrasts with analogs bearing acetic acid directly attached to the indole ring (e.g., 2-(3-Methyl-1H-indol-1-yl)acetic acid) . The ether linkage may reduce acidity compared to direct carboxylate attachment, altering solubility and binding interactions.

Physicochemical Properties

  • The higher molecular weight (261.32 vs. 189.21–277.27) and branched alkyl chain suggest reduced aqueous solubility compared to smaller derivatives but increased compatibility with hydrophobic binding pockets .
  • The methyl ester derivative (CAS 737816-56-7) exemplifies how esterification of the acetic acid group can modulate bioavailability, as esters are typically more lipophilic than free acids .

However, amino-substituted derivatives (e.g., CAS 1000058-38-7) may require specialized handling due to reactive functional groups .

Synthetic Relevance

  • The synthesis of indole derivatives often employs coupling reagents like TBTU and bases such as Et₃N, as seen in the preparation of indole-3-butyric acid analogs . Similar strategies may apply to the target compound, though its 3-methylbutyl group could necessitate tailored purification steps.

Implications for Research and Development

The structural uniqueness of this compound positions it as a candidate for exploring structure-activity relationships (SAR) in drug discovery. Its enhanced lipophilicity may be advantageous in targeting intracellular enzymes (e.g., histone deacetylases) , while the oxyacetic acid group offers a handle for further derivatization. Comparative studies with simpler analogs could elucidate the role of substitution patterns in pharmacokinetics and efficacy.

Biological Activity

Overview

{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The compound's structure features a 3-methylbutyl group and an acetic acid moiety, contributing to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, influencing various physiological pathways. Research indicates that indole derivatives can exhibit antimicrobial , antiviral , and anticancer properties, making them valuable in drug development.

Antimicrobial Activity

Indole derivatives have been shown to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, related indole compounds have been shown to selectively inhibit the viability of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) through mechanisms involving DNA intercalation and modulation of cell cycle progression .

Case Studies

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
  • Animal Models : In vivo studies on S180 mouse models indicated that administration of the compound resulted in reduced tumor growth without significant toxicity at higher doses (LD50 > 890 μmol kg1^{-1}) .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulation
Indole-3-butyric acidButyric group instead of methylbutylSimilar anticancer properties
This compoundUnique substitution patternAntimicrobial, antiviral, anticancer

The distinct substitution pattern of this compound differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Research Findings

Recent studies have highlighted the potential of indole derivatives in treating various diseases:

  • Antiviral Activity : Compounds within this class have shown promise against viral infections by disrupting viral replication processes.
  • Inflammatory Conditions : The anti-inflammatory properties observed in some indole derivatives suggest potential applications in treating conditions like arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid
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{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid

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